molecular formula C13H19NO4S B13474004 (S)-3-((tert-butoxycarbonyl)amino)-3-(3-methylthiophen-2-yl)propanoic acid

(S)-3-((tert-butoxycarbonyl)amino)-3-(3-methylthiophen-2-yl)propanoic acid

Cat. No.: B13474004
M. Wt: 285.36 g/mol
InChI Key: LSPNGJZEUCNHAR-VIFPVBQESA-N
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Description

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid is a chiral compound with a specific stereochemistry at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the propanoic acid backbone:

    Introduction of the thiophene ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-hydroxylamine
  • Methyl carbamate

Uniqueness

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both a thiophene ring and a Boc-protected amine group. This combination of features makes it a valuable intermediate in the synthesis of chiral compounds and pharmaceuticals.

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C13H19NO4S/c1-8-5-6-19-11(8)9(7-10(15)16)14-12(17)18-13(2,3)4/h5-6,9H,7H2,1-4H3,(H,14,17)(H,15,16)/t9-/m0/s1

InChI Key

LSPNGJZEUCNHAR-VIFPVBQESA-N

Isomeric SMILES

CC1=C(SC=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=C(SC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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